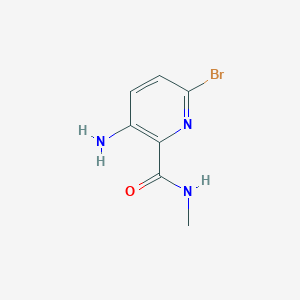

3-Amino-6-bromo-N-methylpicolinamide

Description

Contextualization of Picolinamide (B142947) Derivatives in Chemical Synthesis and Research

Picolinamide, or pyridine-2-carboxamide, and its derivatives are a class of compounds that have garnered significant interest in synthetic and medicinal chemistry. The picolinamide scaffold, which consists of a pyridine (B92270) ring with an amide group at the 2-position, serves as a crucial building block for more complex molecules. nih.govresearchgate.net These derivatives are explored for a wide range of applications, stemming from their unique chemical and physical properties which can be fine-tuned through substitution on the pyridine ring or the amide nitrogen.

In research, picolinamides are often used as directing groups in C-H functionalization reactions, facilitating the synthesis of complex molecular architectures. Their ability to coordinate with metal catalysts allows for regioselective transformations that would otherwise be challenging to achieve. The synthesis of various picolinamide derivatives is a subject of ongoing research, with methods being developed to introduce diverse functional groups to create libraries of compounds for biological screening. researchgate.net

Significance of Substituted Picolinamides as Versatile Synthetic Intermediates and Scaffolds

The versatility of substituted picolinamides makes them highly valuable as synthetic intermediates. The pyridine ring can be modified with various substituents, such as halogens, amino groups, or alkyl chains, which in turn influences the reactivity and properties of the molecule. These substitutions are critical for building molecular complexity and for their use in creating lead compounds in drug discovery.

For instance, the introduction of different functional groups allows these intermediates to participate in a wide array of chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and further functionalization. This adaptability makes substituted picolinamides key components in the synthesis of targeted molecules for the pharmaceutical and agrochemical industries. bldpharm.com Patents in the field often describe the synthesis of complex molecules that utilize substituted picolinamide structures as foundational elements. epo.orggoogle.com

Structural Framework of Halogenated Aminopicolinamides in Pyridine Chemistry

The structural framework of halogenated aminopicolinamides, such as 3-Amino-6-bromo-N-methylpicolinamide, is of particular interest in pyridine chemistry. This class of compounds features a pyridine ring functionalized with both a halogen atom and an amino group, in addition to the N-substituted carboxamide side chain. The presence and position of these functional groups are crucial in determining the molecule's chemical behavior.

The bromine atom at the 6-position makes the compound a suitable substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of carbon or nitrogen-based substituents. The amino group at the 3-position can also be a site for further chemical modification or can influence the electronic properties of the pyridine ring, affecting its reactivity. The N-methylpicolinamide group itself can act as a chelating ligand for metal ions. This trifunctional nature of halogenated aminopicolinamides provides a powerful platform for generating diverse molecular structures. The synthesis of such compounds often involves multi-step processes, starting from simpler pyridine derivatives. google.comresearchgate.net

While detailed research findings on this compound are not prominent in the available literature, its structure firmly places it as a potentially useful building block in the synthesis of more complex and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromo-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-10-7(12)6-4(9)2-3-5(8)11-6/h2-3H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGJTNTBPTWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 6 Bromo N Methylpicolinamide and Its Precursors

Strategies for Picolinamide (B142947) Core Construction

The formation of the N-methylpicolinamide core is a fundamental step in the synthesis of the target molecule. This involves the initial construction of a pyridine-2-carboxamide scaffold followed by the specific introduction of the N-methyl group.

General Approaches to Pyridine-2-carboxamide Scaffolds

The synthesis of pyridine-2-carboxamides, also known as picolinamides, can be achieved through several established methods. A common and direct approach involves the coupling of a picolinic acid derivative with an amine. The carboxylic acid is typically activated to facilitate the reaction. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov

For instance, 2,6-pyridinedicarbonyl dichloride can be reacted with amino acid esters to form bis-carboxamide pyridine (B92270) derivatives. researchgate.netechemi.com This highlights the utility of acyl chlorides as reactive intermediates for the formation of the amide bond in picolinamide synthesis. researchgate.netechemi.com The general transformation can be represented as:

Picolinic Acid Derivative + Amine → Picolinamide

Another strategy involves the use of organometallic reagents to functionalize the pyridine ring, which can then be converted to the carboxamide. researchgate.net However, the direct amidation of picolinic acid derivatives remains a more straightforward and widely used method.

Specific Routes for N-Methylpicolinamide Formation

To form the N-methylpicolinamide, methylamine (B109427) is used as the amine component in the coupling reaction. For example, 4-chloropicolinoyl chloride can be reacted with a solution of methylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield 4-chloro-N-methylpicolinamide. nih.gov This reaction is typically performed at a low temperature (e.g., 0 °C) to control the reactivity of the acyl chloride and methylamine. nih.gov

A similar approach involves the use of magnesium chloride as a catalyst in the reaction between a picolinic acid derivative and methylamine in THF at room temperature. metu.edu.tr This method has been shown to produce N-methylpicolinamides in high yields. metu.edu.tr

| Starting Material | Reagents | Product | Reference |

| 4-Chloropicolinoyl chloride | Methylamine, THF, Methanol (B129727) | 4-Chloro-N-methylpicolinamide | nih.gov |

| Picolinic acid derivative | Methylamine, MgCl₂, THF | N-Methylpicolinamide | metu.edu.tr |

| 6-Bromopicolinic acid | 4-Methylpiperidine, HBTU, DIPEA | (6-Bromopyridin-2-yl)(4-methylpiperidin-1-yl)methanone | nih.gov |

Introduction and Manipulation of Bromo and Amino Functionalities

The introduction of the bromo and amino groups at positions 6 and 3, respectively, of the pyridine ring is a critical aspect of the synthesis. The timing and method of introduction of these functional groups are key to achieving the desired substitution pattern.

Regioselective Bromination Techniques on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as bromination, challenging and often requires harsh conditions. umsl.edu However, several strategies have been developed to achieve regioselective bromination.

One approach involves the activation of the pyridine ring through N-oxide formation. Pyridine N-oxides are more susceptible to electrophilic attack. For instance, the bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source can lead to C2-brominated products under mild conditions. nih.gov Another method for the bromination of pyridine N-oxide derivatives utilizes oxalyl bromide in dichloromethane (B109758) at 0 °C. google.com

Directing groups can also be employed to control the regioselectivity of bromination. An amino group, for example, can direct bromination to the meta-position under electrochemical conditions. umsl.edu The use of Zincke imine intermediates, formed by the ring-opening of pyridinium (B92312) salts, allows for highly regioselective halogenation at the 3-position under mild conditions. nih.gov

For the synthesis of the target compound, a key precursor is 3-Amino-6-bromopicolinic acid. nih.govumsl.edu This indicates that a synthetic route starting from a pre-brominated picoline or picolinic acid derivative is a viable strategy.

Amination Strategies at the Pyridine Nucleus

The introduction of an amino group onto the pyridine ring can be accomplished through various methods. The Chichibabin reaction, a classic method, involves the reaction of pyridine with sodium amide to yield 2-aminopyridine. nih.gov A modified Chichibabin-type reaction using sodium hydride and lithium iodide can facilitate the amination of pyridine with primary alkyl amines. beilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is another powerful strategy. A leaving group, such as a halogen, can be displaced by an amine nucleophile. For instance, 6-chloropurine (B14466) nucleosides can undergo palladium-catalyzed amination with arylamines. 3wpharm.com Similarly, 3,6-dichloropyridazine (B152260) can be selectively aminated with ammonia (B1221849) water to produce 3-amino-6-chloropyridazine. beilstein-journals.org

A direct C-H amination approach has also been developed, where heterocyclic phosphonium (B103445) salts are reacted with sodium azide (B81097) to form versatile iminophosphorane products, which can be converted to amino groups. researchgate.net

Sequential Functionalization Protocols for Orthogonal Group Incorporation

The synthesis of 3-Amino-6-bromo-N-methylpicolinamide likely involves a sequential functionalization strategy to introduce the three different substituents onto the pyridine ring. A plausible synthetic pathway would start with a precursor that already contains one or two of the required functional groups.

Given the availability of 3-Amino-6-bromopicolinic acid as a starting material, the synthesis is significantly streamlined. nih.govumsl.edubeilstein-journals.org The synthetic sequence would then involve the final amidation step.

Plausible Synthetic Route:

Starting Material: 3-Amino-6-bromopicolinic acid. This key intermediate possesses the required amino and bromo functionalities at the correct positions.

Amidation: The carboxylic acid group of 3-Amino-6-bromopicolinic acid would be activated, for example, by converting it to the corresponding acyl chloride with thionyl chloride or by using a peptide coupling reagent.

Reaction with Methylamine: The activated picolinic acid derivative is then reacted with methylamine to form the final product, this compound.

This sequential approach, starting with a pre-functionalized core, is an efficient strategy for the synthesis of complex, multi-substituted pyridine derivatives. The ability to perform selective transformations on the pyridine ring is crucial for the successful synthesis of such compounds. sigmaaldrich.com

Advanced Synthetic Transformations Involving this compound

The structure of this compound incorporates several key functional groups that enable a wide range of advanced synthetic transformations. The bromine atom at the 6-position of the pyridine ring is a prime site for cross-coupling reactions, while the picolinamide moiety can act as a directing group for C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The bromo-substituted pyridine core of this compound makes it an ideal substrate for such transformations.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester wikipedia.orgorganic-chemistry.org. For this compound, the carbon-bromine bond at the 6-position serves as the electrophilic site for coupling with various boronic acids. This reaction is valued for its mild conditions and tolerance of numerous functional groups nih.gov. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst libretexts.org.

A significant challenge in coupling substrates like this compound is the presence of the free amino group at the 3-position, which can potentially coordinate with the palladium catalyst and hinder its activity nih.gov. However, recent advancements in ligand design have led to catalyst systems that are effective even for unprotected ortho-anilines nih.gov. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling over side reactions nih.govlibretexts.org.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine organic-chemistry.orglibretexts.orgyoutube.com. This method could be employed to substitute the bromine atom in this compound with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles beilstein-journals.orgnih.gov. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination libretexts.org.

The presence of two different amine functionalities in the starting material (the 3-amino group and the N-methylpicolinamide) presents a chemoselectivity challenge. However, the reaction conditions, including the choice of palladium precursor, ligand, and base, can be finely tuned to favor the desired C-N coupling at the C-Br bond nih.govnih.gov. Studies on the coupling of 3-halo-2-aminopyridines have shown that specific catalyst systems, such as those using RuPhos or BrettPhos ligands with a strong, non-nucleophilic base like LiHMDS, can effectively facilitate these transformations nih.gov.

Directed C-H Functionalization Methodologies Utilizing Picolinamide as a Directing Group

Transition metal-catalyzed C-H functionalization has emerged as a step-economical strategy for modifying organic molecules without the need for pre-functionalization sigmaaldrich.comnih.gov. The picolinamide moiety is a well-established directing group that can facilitate the selective activation of otherwise inert C-H bonds sigmaaldrich.com.

In this compound, the amide group can chelate to a metal center (such as palladium), positioning the catalyst to interact with specific C-H bonds. This directed approach could potentially enable functionalization at several positions:

C-H bond at the 4-position of the pyridine ring: This would be a C(sp²)-H functionalization, leading to further substitution on the aromatic core.

C-H bonds of the N-methyl group: This would represent a C(sp³)-H functionalization, allowing for the introduction of new groups onto the methyl substituent. Research on the functionalization of N-methylated amino acids has demonstrated the feasibility of such transformations using appropriate directing groups nih.gov.

These reactions typically proceed via the formation of a cyclometalated intermediate, where the metal catalyst is bound to both the directing group's nitrogen and the carbon of the targeted C-H bond. Subsequent reaction with a coupling partner introduces the new functional group sigmaaldrich.com. Amine-directed Pd(II)-catalyzed C-H functionalization has been shown to be effective even under ambient conditions for various transformations, including arylation and amination rsc.org.

Other Transition Metal-Catalyzed Processes (e.g., Nickel-catalyzed reactions)

While palladium is the most common catalyst for cross-coupling reactions, there is growing interest in using more earth-abundant and cost-effective first-row transition metals like nickel escholarship.org. Nickel catalysts can often perform similar transformations to palladium and sometimes offer complementary reactivity or improved efficiency for specific substrates researchgate.net.

Nickel-catalyzed reductive cross-coupling reactions are particularly relevant for a substrate like this compound researchgate.netnih.gov. These reactions can couple aryl bromides with other electrophiles, such as alkyl bromides, under mild conditions. The use of novel picolinamide-based ligands has been shown to enhance the efficiency of nickel catalysis, demonstrating a tolerance for a broad range of functional groups, including free amines nih.gov. Furthermore, nickel catalysis has been successfully applied to other important reactions like Negishi couplings involving C-O bond cleavage and Sonogashira reactions youtube.com. The development of nickel-based systems for thioetherification also highlights the expanding scope of this metal in cross-coupling chemistry uni-regensburg.de.

Strategies for Isolation and Purification of Synthetic Intermediates and Final Compounds

The effective isolation and purification of synthetic intermediates and the final this compound product are critical for obtaining materials of high purity. A combination of standard and advanced laboratory techniques is typically employed.

Extraction and Washing: After a reaction is complete, a standard workup often involves partitioning the reaction mixture between an organic solvent and an aqueous phase. This step removes water-soluble reagents, salts, and byproducts. For instance, in a Buchwald-Hartwig amination, the crude product mixture can be washed with brine to remove residual base and salts before further purification chemspider.com.

Crystallization/Recrystallization: This is one of the most effective methods for purifying solid compounds. If the target compound is crystalline, it can often be purified by dissolving it in a hot solvent and allowing it to cool slowly, whereupon pure crystals form, leaving impurities in the solution. This technique is particularly useful on a larger scale.

Precipitation and Filtration: In some cases, the product may precipitate directly from the reaction mixture upon completion or cooling nih.gov. The solid can then be isolated by simple filtration and washed with a suitable solvent to remove any adsorbed impurities. For example, some synthesized tetrahydroquinazoline (B156257) derivatives are purified by filtration and washing with methanol nih.gov. Selective precipitation, by forming a salt of the desired product with a specific acid or base, can also be a powerful method to separate isomers or purify a target compound from a complex mixture.

Column Chromatography: This is a highly versatile purification technique used extensively in organic synthesis. The crude material is loaded onto a stationary phase (most commonly silica (B1680970) gel) and eluted with a mobile phase (a single solvent or a mixture of solvents). Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. This method is effective for separating complex mixtures and isolating pure products, even those that are oils or non-crystalline solids. After Suzuki coupling reactions, for example, purification is often achieved via column chromatography to remove the catalyst, ligands, and any byproducts like homocoupled products or dehalogenated starting materials youtube.com.

The choice of purification strategy depends on the physical properties of the compound (solid vs. liquid, polarity, stability) and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity.

Chemical Reactivity and Transformative Potential of 3 Amino 6 Bromo N Methylpicolinamide

Reactivity Profile of the Picolinamide (B142947) Amide Moiety

The amide functional group is a cornerstone of organic chemistry and biochemistry, and its reactivity in the context of 3-Amino-6-bromo-N-methylpicolinamide is of significant interest. The presence of the N-methyl group and the attachment to a pyridine (B92270) ring at the 2-position introduces specific electronic and steric factors that modulate its behavior.

The amide group possesses both nucleophilic and electrophilic character. The lone pair of electrons on the nitrogen atom can participate in nucleophilic attack, although this is tempered by resonance delocalization with the adjacent carbonyl group. This resonance stabilization makes amides less nucleophilic than corresponding amines.

The carbonyl carbon, on the other hand, is electrophilic due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by nucleophiles, which is a key step in many amide reactions. The electrophilicity of the carbonyl carbon in this compound is influenced by the electronic effects of the pyridine ring and its substituents. The electron-withdrawing nature of the pyridine ring, further enhanced by the bromo substituent, is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to amides attached to simple alkyl or aryl groups.

The N-methyl group introduces steric hindrance around the amide nitrogen, which can affect its nucleophilicity and the accessibility of the carbonyl carbon to incoming nucleophiles.

Table 1: General Nucleophilic and Electrophilic Reactivity of the Amide Moiety

| Site | Reactivity | Influencing Factors |

| Amide Nitrogen | Weakly Nucleophilic | Resonance delocalization, Steric hindrance from the N-methyl group. |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond, Electron-withdrawing effect of the pyridine ring. |

| Carbonyl Oxygen | Nucleophilic/Basic | Lone pairs of electrons. |

Amide hydrolysis, the cleavage of the amide bond by water, can occur under both acidic and basic conditions. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The hydrolysis of this compound would yield 3-amino-6-bromopicolinic acid and methylamine (B109427). The rate of hydrolysis can be influenced by temperature and the concentration of the acid or base. sigmaaldrich.com

Transamidation is a process where the N-alkyl or N-aryl group of an amide is exchanged with another amine. researchgate.netorganic-chemistry.org This reaction is often catalyzed by acids, bases, or metal catalysts and is typically driven to completion by using a large excess of the incoming amine or by removing the displaced amine. For this compound, reaction with a primary or secondary amine in the presence of a suitable catalyst could lead to the formation of a new amide, displacing methylamine. The efficiency of this reaction would depend on the nucleophilicity of the incoming amine and the reaction conditions. makingmolecules.com

Chemical Transformations Involving the Pyridine Ring System

The pyridine ring in this compound is substituted with an amino group at the 3-position, a bromine atom at the 6-position, and the N-methylpicolinamide group at the 2-position. This substitution pattern significantly influences the reactivity of the pyridine core.

The presence of a halogen atom on an electron-deficient pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). The bromine atom at the 6-position of this compound is a potential leaving group in such reactions. The pyridine nitrogen inherently withdraws electron density from the ring, facilitating nucleophilic attack. This effect is generally strongest at the positions ortho and para to the nitrogen (positions 2, 4, and 6).

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

| Methoxide (CH₃O⁻) | 3-Amino-6-methoxy-N-methylpicolinamide |

| Thiophenoxide (C₆H₅S⁻) | 3-Amino-6-(phenylthio)-N-methylpicolinamide |

| Ammonia (B1221849) (NH₃) | 3,6-Diamino-N-methylpicolinamide |

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org When such reactions do occur, they typically proceed at the 3-position, which is the most electron-rich carbon. numberanalytics.com

In this compound, the directing effects of the existing substituents must be considered. The amino group at C-3 is a strong activating group and is ortho-, para-directing. The bromine atom at C-6 is a deactivating group but is also ortho-, para-directing. The N-methylpicolinamide group at C-2 is an electron-withdrawing and deactivating group.

The primary amino group at the 3-position is a versatile functional handle for a variety of chemical transformations.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. The resulting 6-bromo-2-(N-methylcarbamoyl)pyridine-3-diazonium salt can be a valuable intermediate. Diazonium salts are highly reactive and can undergo a range of substitution reactions (Sandmeyer-type reactions) to introduce a variety of functional groups, such as halides, cyano, hydroxyl, and hydrogen, at the 3-position.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a wide range of acyl groups, modifying the properties of the molecule.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). researchgate.net These reactions are typically reversible and are often catalyzed by an acid. The resulting imines can be further reduced to form secondary amines.

Table 3: Reactions of the Amino Group

| Reaction | Reagent | Product Type |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Acylation | Acetyl Chloride | N-(6-bromo-2-(N-methylcarbamoyl)pyridin-3-yl)acetamide |

| Condensation | Benzaldehyde | N-((E)-benzylidene)-6-bromo-2-(N-methylcarbamoyl)pyridin-3-amine |

Influence of Halogen and Amino Substituents on Pyridine Reactivity

The reactivity of the pyridine ring in this compound is a consequence of the combined electronic effects of the amino and bromo substituents. The amino group at the 3-position is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions (C2, C4, and C6). This activating effect, however, is contrasted by the bromo group at the 6-position.

The inherent π-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, already makes it less reactive towards electrophilic aromatic substitution compared to benzene. The presence of the electron-withdrawing bromine atom further deactivates the ring. Conversely, the amino group activates the ring towards electrophilic attack. The interplay of these effects suggests that any electrophilic substitution would likely be directed to the positions most activated by the amino group and least deactivated by the combination of the ring nitrogen and the bromine.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridine derivatives, especially those bearing a halogen. The electron-withdrawing nature of the pyridine nitrogen and the bromo substituent facilitates the attack of nucleophiles at the positions ortho and para to the nitrogen (C2, C4, and C6). In this compound, the bromine at the C6 position is a prime site for nucleophilic displacement. The amino group at C3 can also influence the regioselectivity of such reactions.

Chemoselective Functionalization Strategies for Multi-Functionalized Compounds

The presence of multiple reactive sites in this compound—the bromo group, the amino group, and potentially the C-H bonds of the pyridine ring—necessitates chemoselective functionalization strategies to achieve desired transformations without protecting group manipulations.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C6 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are highly chemoselective and tolerate a variety of functional groups. For the closely related compound, 3-amino-6-bromopyridine (B21960), various cross-coupling reactions have been successfully employed. It is reasonable to expect that this compound would undergo similar transformations.

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Example for related compounds) |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | 6-Aryl/heteroaryl-3-amino-N-methylpicolinamide | Pd(PPh₃)₄, Na₂CO₃ |

| Buchwald-Hartwig Amination | Primary or secondary amines | 6-Amino-3-amino-N-methylpicolinamide derivatives | Pd₂(dba)₃, BINAP, NaOtBu |

| Sonogashira Coupling | Terminal alkynes | 6-Alkynyl-3-amino-N-methylpicolinamide | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck Coupling | Alkenes | 6-Alkenyl-3-amino-N-methylpicolinamide | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Stille Coupling | Organostannanes | 6-Alkyl/aryl-3-amino-N-methylpicolinamide | Pd(PPh₃)₄ |

Functionalization of the Amino Group: The amino group at the 3-position can undergo standard reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions, allowing for the introduction of a wide array of functionalities. The challenge lies in achieving selectivity between the amino group and the N-methylpicolinamide nitrogen.

C-H Functionalization: The picolinamide moiety is a well-established directing group in transition metal-catalyzed C-H activation/functionalization. nih.gov The nitrogen of the pyridine ring and the amide oxygen can chelate to a metal center, directing the functionalization to the C-H bond at the 3-position of a substituent on the amide nitrogen. In the case of this compound, the N-methyl group itself does not offer a site for such directed functionalization. However, the principle highlights the potential for the picolinamide group to influence the reactivity of the molecule in various catalytic cycles.

Mechanistic Investigations of Key Reactions and Reaction Pathways

Mechanism of Palladium-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, involves a catalytic cycle that includes three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.

Transmetalation (for Suzuki, Stille, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig): In a Suzuki coupling, the organoboron compound transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon or carbon-nitrogen bond.

Potential challenges in the cross-coupling of 3-amino-6-bromopyridine derivatives include the possible coordination of the amino group to the palladium center, which could hinder the catalytic cycle. nih.gov However, the use of appropriate ligands can mitigate these effects.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction at the C6 position would proceed via a two-step addition-elimination mechanism.

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The rate of this reaction is influenced by the electron-withdrawing ability of the ring substituents and the nature of the nucleophile and leaving group.

Derivatives and Analogues of 3 Amino 6 Bromo N Methylpicolinamide in Organic Chemistry Research

Rational Design Principles for New Derivatives Based on the 3-Amino-6-bromo-N-methylpicolinamide Scaffold

The rational design of novel derivatives from the this compound scaffold is predicated on the strategic manipulation of its key structural features. The primary goal is to systematically alter the steric and electronic properties of the molecule to explore new chemical spaces and functionalities. The core principles guiding this design process include:

Modulation of Electronic Effects: The electron-donating amino group and the electron-withdrawing bromine atom and picolinamide (B142947) moiety create a distinct electronic profile on the pyridine (B92270) ring. Altering these groups can fine-tune the reactivity of the scaffold. For instance, replacing the bromine with other halogens or with cyano or nitro groups can significantly impact the electrophilicity of the pyridine ring.

Steric Hindrance and Conformational Control: Introduction of bulky substituents on the amide nitrogen or the pyridine ring can influence the molecule's conformation. This is a critical factor in designing molecules with specific three-dimensional shapes, which can be important for their interaction with other molecules.

Introduction of New Reactive Handles: The existing functional groups can be used to introduce new reactive sites. For example, the amino group can be converted into a diazonium salt, which can then be replaced by a variety of other functional groups, providing a gateway to a diverse set of derivatives.

Bioisosteric Replacement: In the context of medicinal chemistry research, functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For instance, the bromine atom could be replaced by a trifluoromethyl group to modulate lipophilicity and metabolic stability.

A systematic approach to derivative design often involves creating a library of compounds where each of the key positions—the amide nitrogen, the halogen, the amino group, and the pyridine ring—is methodically varied.

Synthetic Routes to Structurally Diverse Analogues

The synthesis of a wide range of analogues from this compound is achievable through a variety of established and modern organic reactions. The presence of multiple, chemoselectively addressable functional groups allows for a high degree of structural diversification.

Modifications at the Amide Nitrogen (e.g., N-alkyl, N-aryl, N-heterocyclic substitutions)

The N-methyl group of the picolinamide can be replaced with a wide array of substituents to generate a library of N-substituted analogues. A common strategy involves the hydrolysis of the amide to the corresponding carboxylic acid, 3-Amino-6-bromopicolinic acid sigmaaldrich.com, followed by amide coupling reactions with a variety of amines.

Alternatively, direct N-alkylation or N-arylation of a related picolinamide precursor could be explored, though this is often less straightforward. A more general and high-yielding approach is the coupling of the activated carboxylic acid with a primary or secondary amine.

Table 1: Representative N-Substituted Analogues of this compound

| Substituent (R) | Amine Precursor (R-NH2) | Resulting Compound Name |

| Ethyl | Ethylamine | 3-Amino-6-bromo-N-ethylpicolinamide |

| Phenyl | Aniline | 3-Amino-6-bromo-N-phenylpicolinamide |

| Benzyl | Benzylamine (B48309) | 3-Amino-6-bromo-N-benzylpicolinamide |

| 4-Pyridyl | 4-Aminopyridine | 3-Amino-6-bromo-N-(pyridin-4-yl)picolinamide |

The synthesis of N-alkyl and N-aryl nitrones from corresponding carbonyl compounds and N-methylhydroxylamine hydrochloride has been reported, suggesting the feasibility of diverse substitutions at nitrogen centers in heterocyclic systems. mdpi.comresearchgate.net

Alterations of the Halogen (e.g., chloro, iodo, fluoro analogues)

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing other halogens. This can be achieved through several methods, including halogen exchange reactions and de novo synthesis from appropriately halogenated precursors.

Iodo Analogues: The bromo-group can be converted to an iodo-group via a Finkelstein-type reaction, typically using sodium iodide in a suitable solvent. Palladium-catalyzed coupling reactions can also be employed to introduce an iodine atom.

Chloro Analogues: Synthesis of the chloro analogue would likely start from a chlorinated precursor, such as 3-amino-6-chloropicolinic acid, which would then be converted to the N-methylpicolinamide.

Fluoro Analogues: The introduction of a fluorine atom can be more challenging. One approach is through a Sandmeyer-type reaction on a related amino-precursor, or via nucleophilic aromatic substitution on a suitably activated pyridine ring. The synthesis of fluoro-derivatives through fluorodediazoniation has been demonstrated in other heterocyclic systems. researchgate.net

The relative reactivity of halobenzenes in nucleophilic aromatic substitution has been shown to increase in the order F < Cl < Br < I, which can inform the strategic design of synthetic routes. science.gov

Transformations and Elaborations of the Amino Group

The 3-amino group is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functionalities.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This modification can be used to introduce a variety of alkyl and aryl groups.

Alkylation: Reductive amination with aldehydes or ketones can be used to introduce alkyl groups at the amino position.

Diazotization and Substitution: The amino group can be converted to a diazonium salt, which is a versatile intermediate. This can then be substituted with various groups, including halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can yield urea or thiourea derivatives, respectively. The synthesis of N-arylurea derivatives has been explored in other heterocyclic systems. nih.gov

Diversification of the Pyridine Ring through Additional Substitutions

The this compound scaffold allows for further substitution on the pyridine ring, primarily through reactions involving the C-Br bond.

Cross-Coupling Reactions: The bromine atom is well-suited for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or alkyl groups at the 6-position.

Heck Coupling: Alkenes can be coupled to the 6-position.

Buchwald-Hartwig Amination: This reaction can be used to replace the bromine atom with a variety of amino groups. The polymerization of 3-Amino-6-bromopyridine (B21960) via this method has been reported. sigmaaldrich.com

Sonogashira Coupling: Terminal alkynes can be introduced at the 6-position.

These reactions dramatically expand the accessible chemical space from the parent scaffold.

Role as a Versatile Building Block in the Synthesis of Complex Organic Architectures

Due to its multiple functional groups, this compound is an excellent building block for the synthesis of more complex organic molecules. Its utility stems from the ability to selectively react one functional group while leaving the others intact for subsequent transformations.

For instance, the bromine atom can be used as an anchor point for building a larger molecular framework via cross-coupling reactions. The amino and amide groups can then be modified in later steps to fine-tune the properties of the final molecule. This stepwise approach is a cornerstone of modern organic synthesis.

The related compound, 3-Amino-6-bromopyridine, is recognized as a crucial building block in the synthesis of various organic compounds, particularly heterocycles. By extension, the N-methylpicolinamide derivative offers even greater potential for creating intricate molecular designs. The synthesis of complex structures like puromycin (B1679871) analogues from simpler adenosine (B11128) derivatives highlights the power of using functionalized heterocyclic building blocks. nih.gov The strategic use of such building blocks is essential for the efficient construction of molecules with desired properties and functions.

Applications in the Construction of Fused Heterocyclic Systems

The inherent reactivity of the 3-amino and 6-bromo substituents on the pyridine core of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. While direct examples employing this exact N-methylamide are not extensively documented, the reactivity of the core 3-amino-6-bromopyridine structure is well-established for building bicyclic and polycyclic frameworks. These reactions typically involve intramolecular or intermolecular cyclizations where the amino group and the bromine atom are key participants.

One common strategy involves the palladium-catalyzed cross-coupling of 1-alkynes with ortho-iodo or bromo-substituted pyridines, followed by an electrophilic cyclization to yield fused systems like furopyridines. bohrium.com For a molecule like this compound, the 6-bromo position is primed for such cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). Subsequent cyclization involving the 3-amino group can lead to the formation of a new ring fused to the original pyridine core.

For instance, a plausible synthetic route could involve a Sonogashira coupling at the C-6 position to introduce an alkyne substituent. The resulting intermediate, a 3-amino-6-alkynylpicolinamide, could then undergo an intramolecular cyclization, where the amino group attacks the alkyne, to form a pyrrolo[2,3-b]pyridine derivative. The specific reaction conditions would determine the final structure and yield. The synthesis of various pyrido-fused heterocycles is of great interest due to their presence in biologically active compounds and materials science. bohrium.comias.ac.in

The table below illustrates potential fused heterocyclic systems that could be synthesized from 3-amino-6-bromopyridine precursors.

| Starting Material Moiety | Reaction Type | Potential Fused System |

| 3-Amino-6-bromopyridine | Sonogashira Coupling & Cyclization | Pyrrolo[2,3-b]pyridine |

| 3-Amino-6-bromopyridine | Buchwald-Hartwig Amination (intramolecular) | Dihydropyrido-pyrazine |

| 3-Amino-6-bromopyridine | Pictet-Spengler type reaction | Tetrahydronaphthyridine |

Incorporation into Larger Molecular Frameworks

Beyond fused systems, this compound serves as a valuable building block for incorporation into larger, more complex molecular structures. The bromine atom at the C-6 position is a key functional handle for introducing molecular diversity through various cross-coupling reactions. This allows for the programmed assembly of intricate scaffolds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uwindsor.ca The 6-bromo position of the picolinamide can readily participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, attaching new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, linking the pyridine to other nitrogen-containing moieties.

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond, enabling further elaboration into other functional groups or ring systems.

Through these methods, the this compound unit can be strategically integrated as a substituted pyridine element within larger drug-like molecules, functional materials, or complex natural product analogues. For example, coupling with a suitable boronic acid could link the picolinamide to another heterocyclic system, creating a biaryl structure, a common motif in medicinal chemistry.

Utilization of Picolinamide Derivatives as Directing Groups in Site-Selective C-H Functionalization

A significant and widely researched application of the picolinamide functional group is its use as a bidentate directing group in transition metal-catalyzed C-H functionalization. bldpharm.com In this context, the amide nitrogen and the pyridine nitrogen of the picolinamide moiety chelate to a metal center (commonly palladium, nickel, or cobalt), positioning the catalyst in close proximity to a specific C-H bond on the substrate, thereby enabling its selective activation and functionalization. ias.ac.inchemrxiv.org This strategy allows for reactions to occur at positions that would otherwise be unreactive.

The general mechanism involves the formation of a stable five- or six-membered metallacycle intermediate, which facilitates the cleavage of a targeted C-H bond. nih.gov This approach has been successfully applied to achieve a variety of transformations on C(sp²) and C(sp³) bonds. While the substrate is the molecule being functionalized, the picolinamide acts as a removable auxiliary that guides the reaction.

Key research findings in picolinamide-directed C-H functionalization include:

Arylation and Alkylation: Palladium catalysis has been extensively used for the ortho-C-H arylation and alkylation of benzylamine and other amine derivatives protected as picolinamides. uwindsor.ca

Enantioselective Functionalization: Chiral picolinamide derivatives or the use of chiral ligands can enable enantioselective C-H activation, providing access to valuable chiral building blocks. bldpharm.com

First-Row Transition Metals: Research has expanded to include more abundant and cost-effective first-row transition metals like nickel and cobalt, which have been shown to catalyze C-H functionalization reactions directed by the picolinamide group. ias.ac.in

Cleavage and Recycling: Efficient methods for the cleavage of the picolinamide directing group after the desired C-H functionalization has been achieved are crucial for the practical application of this methodology. Protocols for its removal and recycling have been developed. mdpi.comlongdom.org

The table below summarizes various C-H functionalization reactions that utilize the picolinamide directing group.

| Reaction Type | Metal Catalyst (Typical) | Bond Formed | Substrate Scope Example |

| Arylation | Palladium(II) | C-C | Benzylamines, Phenylglycinols uwindsor.ca |

| Alkylation | Palladium(II) | C-C | Benzylamines, Aliphatic Amines uwindsor.ca |

| Alkenylation | Cobalt(II) | C-C | Benzylamines ias.ac.in |

| Trifluoromethylation | Nickel(II) | C-CF₃ | Arylamines ias.ac.in |

| Bromination/Iodination | Palladium(II) | C-Halogen | α-Methylbenzylamine uwindsor.ca |

Spectroscopic and Analytical Characterization Techniques for 3 Amino 6 Bromo N Methylpicolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H NMR spectroscopy offers critical insights into the number and electronic environment of protons in a molecule. In 3-Amino-6-bromo-N-methylpicolinamide, distinct signals are expected for the aromatic protons, the amine protons, the amide proton, and the N-methyl protons. The pyridine (B92270) ring protons are expected to appear as doublets due to coupling with each other. The chemical shift of the amide proton can be broad and its position can vary depending on the solvent and concentration. The protons of the amino group will also likely appear as a broad singlet. The N-methyl group will present as a doublet due to coupling with the adjacent amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-4 | 7.5 - 7.8 | d | 8.0 - 9.0 |

| Pyridine H-5 | 6.8 - 7.1 | d | 8.0 - 9.0 |

| Amine (-NH₂) | 5.0 - 6.0 | br s | - |

| Amide (-NH) | 8.0 - 8.5 | q | 4.5 - 5.5 |

| N-Methyl (-CH₃) | 2.8 - 3.0 | d | 4.5 - 5.5 |

Note: Predicted values are based on standard functional group ranges and analysis of similar structures. Actual experimental values may vary.

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbon of the amide group is expected to appear significantly downfield. The carbon atoms of the pyridine ring will have shifts determined by their substitution pattern, with the carbon bearing the bromine atom being influenced by the halogen's electronegativity and the carbon attached to the amino group being shifted upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 145 - 150 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 110 - 115 |

| N-Methyl (-CH₃) | 25 - 30 |

Note: Predicted values are based on standard functional group ranges and analysis of similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, such as the two aromatic protons on the pyridine ring and the coupling between the amide proton and the N-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly bonded.

¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in this compound. Three distinct nitrogen signals would be expected: one for the pyridine ring nitrogen, one for the amino group, and one for the amide group. The chemical shifts of these nitrogen atoms are sensitive to their local electronic environment and hybridization state, offering further confirmation of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern can help to confirm the structure, with likely fragmentations occurring at the amide bond and loss of the bromine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. By measuring the exact mass of the molecular ion of this compound, its molecular formula (C₇H₈BrN₃O) can be unequivocally confirmed. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about a molecule's connectivity through controlled fragmentation. For this compound, the protonated molecule, [M+H]⁺, would first be isolated. The molecular formula C₇H₈BrN₃O gives rise to a monoisotopic mass of 228.9878 Da. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two major peaks of nearly equal intensity separated by approximately 2 Da ([M+H]⁺ and [M+2+H]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Upon subjecting the protonated parent ion to collision-induced dissociation (CID), several predictable fragmentation pathways would emerge, stemming from the cleavage of the most labile bonds. Key fragmentation patterns for amides, aromatic amines, and halogenated pyridines would be anticipated.

A primary fragmentation event would likely be the cleavage of the amide bond (C-N), leading to the formation of a picolinoyl cation. Another significant fragmentation would involve the loss of the entire N-methylcarbamoyl group. Alpha cleavage, a common pathway for amines and amides, would also be expected adjacent to the ring or the amide group. youtube.com The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum. libretexts.orgchemguide.co.uk

Table 1: Predicted MS/MS Fragmentation of [C₇H₈BrN₃O+H]⁺

| Predicted m/z | Predicted Lost Neutral Fragment | Predicted Fragment Ion Structure |

|---|---|---|

| 199.96 | CH₃NH | [3-amino-6-bromopicolinoyl]⁺ |

| 171.96 | CONHCH₃ | [3-amino-6-bromopyridinyl]⁺ |

| 154.95 | Br | [3-amino-N-methylpicolinamide - H]⁺ |

This table is predictive and based on general fragmentation rules.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

To generate gas-phase ions for mass spectrometric analysis, soft ionization techniques are required to prevent premature fragmentation of the parent molecule.

Electrospray Ionization (ESI): ESI is the most probable technique for the analysis of this compound. The molecule possesses several sites amenable to protonation in positive ion mode, including the pyridine ring nitrogen, the 3-amino group, and to a lesser extent, the amide oxygen. This makes it highly suitable for ESI, which efficiently ionizes polar, protic molecules from a liquid solution, typically yielding the protonated molecular ion [M+H]⁺ with high sensitivity.

Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a viable alternative, particularly for molecules of moderate polarity that are less amenable to ESI. In APCI, a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte molecule. Given its structure, this compound would also be efficiently ionized by APCI, making it a suitable complementary technique.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups. The expected vibrational modes for this compound are based on the characteristic frequencies of its constituent parts, including the substituted pyridine ring and the N-methylamide side chain. Data from the parent compound, Picolinamide (B142947), shows characteristic amide and ring vibrations that would be modified by the substituents in the target molecule. nist.gov

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3250 | Medium-Strong |

| Amide (N-H) | Stretch | 3350 - 3150 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Amide I (C=O) | Stretch | 1680 - 1640 | Very Strong |

| Amide II (N-H) | Bend | 1570 - 1515 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1430 | Medium-Strong |

| Amide III (C-N) | Stretch | 1420 - 1380 | Medium |

This table is predictive. Actual peak positions and intensities can vary based on the solid-state packing, intermolecular interactions, and measurement technique.

The IR spectrum would be dominated by a very strong absorption from the amide C=O stretch (Amide I band). The N-H stretching region would show multiple bands corresponding to the primary amine and the secondary amide. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of structure by yielding exact bond lengths, bond angles, and torsional angles.

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would reveal:

The planarity of the bromopyridine ring.

The precise bond lengths of the C-Br, C-N, and C=O bonds.

The conformation of the N-methylpicolinamide side chain relative to the aromatic ring, including the torsion angle between the ring and the amide plane.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group, the amide N-H, and the amide carbonyl oxygen, which dictate the solid-state packing.

As of this writing, a public crystal structure for this compound has not been deposited in crystallographic databases.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for validating the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₇H₈BrN₃O.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 36.39% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.49% |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.58% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.18% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.92% |

| Total | | | | 231.065 | 100.00% |

Experimental results from a combustion analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would serve to validate the compound's empirical and molecular formula.

Computational Chemistry Approaches in the Study of 3 Amino 6 Bromo N Methylpicolinamide

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. researchgate.netrsc.org

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS structure is crucial for understanding how a reaction proceeds from reactants to products. Various computational algorithms are available for this purpose. Once a TS is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For 3-Amino-6-bromo-N-methylpicolinamide, one could investigate, for example, the mechanism of its synthesis or its participation in further chemical transformations. The transition states for key steps, such as bond formation or cleavage, would be computationally identified.

With the structures of reactants, transition states, and products optimized, an energetic profile for the reaction pathway can be constructed. This profile plots the relative energies of these species along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (activation energy). A lower activation barrier corresponds to a faster reaction rate. By comparing the activation barriers of different possible pathways, the most favorable reaction mechanism can be determined.

Table 2: Example Energetic Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

Note: This table presents a hypothetical energetic profile for an illustrative multi-step reaction.

Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent, which can significantly influence the reaction rate and mechanism. nih.govspringernature.comucsb.edu Computational models can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding. ucsb.edu

Similarly, the influence of a catalyst can be modeled by including the catalytic species in the computational study. This allows for the investigation of how the catalyst interacts with the reactants and lowers the activation energy of the reaction. For reactions involving this compound, modeling solvent and catalytic effects would be crucial for obtaining results that are comparable to experimental observations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.orgyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve. This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for analyzing its interactions with other molecules, such as solvent or biological macromolecules. nih.govoup.com

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds in discrete time steps, generating a detailed record of the molecule's dynamic behavior.

From the resulting trajectory, various analyses can be performed. The root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time. Cluster analysis can be employed to identify the most populated conformational states. nih.gov Furthermore, intermolecular interactions, such as hydrogen bonds between the amino or amide groups of the picolinamide (B142947) and surrounding water molecules, can be quantified. nih.govresearchgate.net

Table 1: Hypothetical Analysis of a 100 ns Molecular Dynamics Simulation of this compound in Water

| Parameter | Value | Description |

| Average RMSD | 1.5 Å | Indicates good conformational stability over the simulation period. |

| Major Conformational Cluster | 65% of simulation time | Represents the most stable, low-energy conformation of the molecule. |

| Average Intermolecular H-Bonds | 3.2 | The average number of hydrogen bonds formed between the molecule and water. |

| Solvent Accessible Surface Area | 250 Ų | A measure of the molecule's exposure to the solvent. |

Chemoinformatics and Computational Chemistry for Structure-Reactivity Relationships

Chemoinformatics combines chemistry, computer science, and information science to analyze and organize chemical data. frontiersin.orgnih.gov In conjunction with computational chemistry, it is instrumental in establishing relationships between a molecule's structure and its chemical reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's chemical reactivity with its structural or physicochemical properties, known as molecular descriptors. nih.govtubitak.gov.tr These descriptors can be calculated from the molecule's 2D or 3D structure and can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. youtube.com

For this compound, a QSRR study could be developed to predict its reactivity in a specific chemical transformation, for instance, its susceptibility to nucleophilic aromatic substitution. A dataset of related picolinamide derivatives with experimentally determined reaction rates would be assembled. For each molecule in the dataset, a variety of molecular descriptors would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that links the descriptors to the observed reactivity. nih.gov Such a model could then be used to predict the reactivity of this compound and other new derivatives. tubitak.gov.trresearchgate.net

Table 2: Hypothetical Molecular Descriptors for a QSRR Study of Picolinamide Derivatives

| Compound | logP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Experimental Reactivity (k/k₀) |

| Picolinamide | 0.2 | 3.5 | -6.8 | -0.5 | 1.0 |

| 3-Amino-picolinamide | -0.1 | 4.1 | -6.5 | -0.3 | 2.5 |

| 6-Bromo-picolinamide | 1.0 | 2.9 | -7.1 | -0.8 | 0.7 |

| This compound | 1.2 | 3.3 | -6.9 | -0.6 | Predicted: 1.8 |

Data-driven approaches, particularly those using machine learning, have become increasingly powerful in predicting the outcomes of chemical reactions. arocjournal.comrsc.org These methods learn from large datasets of known reactions to identify patterns that correlate reactants, reagents, and conditions with the resulting products. nih.govrsc.org

To predict the reaction outcomes for this compound, a machine learning model could be trained on a vast database of reactions involving substituted pyridines or picolinamides. The model would learn to recognize the influence of different structural motifs, such as the amino and bromo substituents, on the likely course of a reaction. For example, given a set of reactants including this compound and a specific reagent, the model could predict the major product, and in some cases, even estimate the reaction yield. chemrxiv.org These predictions are based on the collective knowledge encoded in the reaction database, allowing for rapid screening of potential synthetic routes. arocjournal.comrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Enhanced Characterization

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, Density Functional Theory (DFT) is a common and reliable method for predicting NMR chemical shifts and vibrational frequencies. nih.govnih.gov The first step in such a calculation is to determine the molecule's lowest energy conformation, typically through a geometry optimization.

Once the optimized geometry is obtained, the NMR shielding tensors can be calculated. These are then converted into chemical shifts, which can be compared directly with experimental ¹H and ¹³C NMR spectra. nrel.govscholaris.caacs.org This comparison can help in assigning the peaks in the experimental spectrum to specific atoms in the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C2 (Pyridine) | 158.2 | 157.9 | 0.3 |

| C3 (Pyridine) | 145.1 | 145.4 | -0.3 |

| C4 (Pyridine) | 118.9 | 119.1 | -0.2 |

| C5 (Pyridine) | 140.5 | 140.2 | 0.3 |

| C6 (Pyridine) | 125.6 | 125.8 | -0.2 |

| C=O (Amide) | 168.3 | 168.1 | 0.2 |

| N-CH₃ | 26.7 | 26.5 | 0.2 |

Table 4: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch (asymmetric) | 3450 | 3445 | Amino group |

| N-H Stretch (symmetric) | 3360 | 3355 | Amino group |

| C=O Stretch | 1675 | 1670 | Amide carbonyl |

| N-H Bend | 1620 | 1615 | Amino group |

| C-N Stretch | 1305 | 1300 | Amide |

Q & A

How can researchers optimize the synthesis of 3-Amino-6-bromo-N-methylpicolinamide to improve yield and purity?

Advanced Research Question

Methodological Answer:

Optimization involves refining reaction conditions and purification strategies. For bromination steps, using N-bromosuccinimide (NBS) in polar solvents like acetonitrile under reflux ensures complete substitution . Post-reaction, column chromatography with silica gel (gradient elution: hexane/ethyl acetate) effectively isolates the product. Scaling up requires transitioning to continuous flow reactors to maintain temperature control and reduce side reactions, as demonstrated in industrial analogs . Purity (>95%) can be validated via HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) and monitored at 254 nm .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C6, methylamide at N). Use deuterated DMSO for solubility, and compare peaks to analogs like 3-Bromo-6-methylpicolinic acid .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) detects the molecular ion ([M+H]⁺) and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolves stereochemistry but requires high-purity crystals grown via slow evaporation in ethanol/water mixtures .

How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Advanced Research Question

Methodological Answer:

Contradictions often arise from substituent positioning or assay variability. Systematic approaches include:

- Comparative SAR Studies : Test analogs (e.g., 6-Bromo-N-methylpicolinamide , 3-Amino-6-bromopicolinic acid ) under identical conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C).

- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with targets like kinase enzymes. The bromine’s steric effects may reduce activity compared to fluoro analogs .

- Statistical Validation : Apply ANOVA to replicate data (n ≥ 3) and identify outliers, as discussed in reliability frameworks for empirical contradictions .

What are the key considerations in designing experiments to study the reactivity of the bromine substituent in this compound?

Advanced Research Question

Methodological Answer:

Focus on reaction selectivity and mechanistic pathways :

- Nucleophilic Substitution : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups. Optimize catalyst loading (1-5% Pd(PPh₃)₄) and base (K₂CO₃ in THF/water) .

- Stability Under Acidic Conditions : Monitor bromine loss via TLC (silica gel, UV visualization) in HCl/ethanol mixtures. Protect reactive sites with Boc groups if degradation occurs .

- Competitive Pathways : Compare bromine reactivity with methylamide groups using kinetic studies (e.g., UV-Vis monitoring at 300 nm) .

What methodologies are recommended for assessing the stability of this compound under various storage conditions?

Basic Research Question

Methodological Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation monthly via HPLC .

- Light Sensitivity : Expose to UV (254 nm) for 48 hrs and monitor bromine dissociation via ion chromatography .

- Moisture Resistance : Use Karl Fischer titration to correlate water content (≤0.1% w/w) with stability in sealed desiccators .

How does the methylamide group influence the solubility and bioavailability of this compound compared to carboxylic acid analogs?

Advanced Research Question

Methodological Answer:

- Solubility Profiling : Measure logP values (shake-flask method, octanol/water) to show increased lipophilicity from methylamide vs. 3-Bromo-6-methylpicolinic acid (logP ~1.8 vs. ~0.5) .

- Permeability Assays : Use Caco-2 cell monolayers to demonstrate enhanced intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) due to reduced polarity .

- Bioavailability Prediction : Apply the Rule of Five; methylamide improves compliance by reducing hydrogen bond donors .

What strategies can mitigate side reactions during the methylation of 3-Amino-6-bromopicolinic acid to synthesize this compound?

Basic Research Question

Methodological Answer:

- Protecting Group Strategy : Protect the amino group with Boc before methylating the carboxylic acid using methyl iodide/K₂CO₃ in DMF. Deprotect with TFA .

- Temperature Control : Maintain 0-5°C during methylation to avoid over-alkylation. Monitor via FT-IR for carbonyl peak shifts (1720 cm⁻¹ → 1650 cm⁻¹) .

- Workup Optimization : Quench excess methyl iodide with aqueous Na₂S₂O₃ and extract with dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.